![molecular formula C7H3BrClNO B596631 7-Bromo-5-chlorobenzo[d]isoxazole CAS No. 1260903-12-5](/img/structure/B596631.png)
7-Bromo-5-chlorobenzo[d]isoxazole
Overview
Description
7-Bromo-5-chlorobenzo[d]isoxazole (CAS: 1260903-12-5) is a halogenated heterocyclic compound featuring a fused benzene-isoxazole core. Its IUPAC name is 7-bromo-3-chloro-1,2-benzoxazole, with bromine and chlorine substituents at positions 7 and 5, respectively. The compound exists as a solid under standard conditions, though specific melting point and density data remain unreported .
Preparation Methods
Cyclization Strategies for Benzisoxazole Core Formation
The benzisoxazole core is typically constructed via cyclization reactions involving nitro-substituted precursors or hydroxylamine derivatives. For 7-bromo-5-chlorobenzo[d]isoxazole , the synthesis begins with a suitably substituted benzene ring to ensure correct halogen positioning.
Nitro-to-Isoxazole Conversion
A widely employed route involves the cyclization of 3-nitro-5-chlorobromobenzene derivatives with hydroxylamine under basic conditions. The nitro group acts as a latent amine, which undergoes reduction and subsequent cyclodehydration to form the isoxazole ring .
Reaction Conditions :
-
Substrate : 3-Nitro-5-chloro-7-bromobenzaldehyde
-
Reagents : Hydroxylamine hydrochloride, sodium carbonate
-
Solvent : Ethanol/water (3:1)
-
Temperature : Reflux at 80°C for 12–16 hours
Key challenges include competing side reactions such as over-reduction of the nitro group or incomplete cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often necessary to isolate the product .
Halogenation Techniques for Regioselective Substitution
Direct halogenation of preformed benzisoxazoles is a viable strategy, though it requires careful control to avoid polyhalogenation.
Bromination via Electrophilic Aromatic Substitution
Bromine can be introduced at the para position relative to the isoxazole oxygen using brominating agents like or (N-bromosuccinimide). For This compound , this method is less favorable due to the steric hindrance imposed by the existing chlorine substituent at position 5 .
Optimized Protocol :
-
Substrate : 5-Chlorobenzo[d]isoxazole
-
Reagent : (1.1 equiv), (catalytic)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature, 4 hours
Chlorination Using Directed Metallation
Chlorine can be introduced via directed ortho-metallation (DoM) strategies. A lithiated intermediate is generated at position 5 using , followed by quenching with hexachloroethane .
Procedure :
-
Substrate : 7-Bromobenzo[d]isoxazole
-
Base : (2.5 equiv), TMEDA (co-ligand)
-
Electrophile : (1.2 equiv)
-
Solvent : Tetrahydrofuran (THF), -78°C
Multi-Step Synthesis from ortho-Substituted Precursors
A more reliable approach involves constructing the halogenated benzene ring prior to isoxazole formation.
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Nitro Cyclization | Straightforward, single-step | Low yield, purification challenges | 45–55% |
Direct Halogenation | Avoids multi-step synthesis | Poor regioselectivity | 30–50% |
Suzuki-Miyaura Route | High regiocontrol | Requires expensive catalysts | 35–40% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance the safety of exothermic steps (e.g., bromination), while crystallization from ethanol/water mixtures improves purity (>98%) .
Key Parameters :
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions to facilitate the substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or dehalogenated products .
Scientific Research Applications
7-Bromo-5-chlorobenzo[d]isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:
CAS No. | Compound Name | Substituents (Position) | Similarity Score |
---|---|---|---|
1260903-12-5 | 7-Bromo-5-chlorobenzo[d]isoxazole | Br (7), Cl (5) | 0.78 (Reference) |
1243389-57-2 | 6-Bromo-3-chlorobenzo[d]isoxazole | Br (6), Cl (3) | 0.99 |
178747-50-7 | 3-Chloro-5-fluorobenzo[d]isoxazole | Cl (3), F (5) | 0.79 |
374554-89-9 | 3-Chloro-6-fluorobenzo[d]isoxazole | Cl (3), F (6) | 0.78 |
Key Observations :
- 6-Bromo-3-chlorobenzo[d]isoxazole exhibits the highest similarity (0.99) due to identical halogen substituents (Br, Cl) but differing positions (6 and 3 vs. 7 and 5) .
- Fluorinated analogs (e.g., 3-Chloro-5-fluorobenzo[d]isoxazole) show lower similarity scores, reflecting the impact of fluorine’s smaller atomic radius and electronegativity on molecular geometry and electronic properties .
Reactivity Trends
- Bromine at position 7 may enhance electrophilic substitution reactivity due to its electron-withdrawing effect, while chlorine at position 5 contributes to steric hindrance .
Immunomodulatory Effects
- Isoxazole derivatives with halogen substituents often exhibit immunoregulatory properties. For example, 3-(4-bromophenyl)isoxazole demonstrated potent inhibition of glutathione reductase (GR) and glutathione-S-transferase (GST), attributed to bromine’s electron-withdrawing effects enhancing enzyme interaction .
- Anti-inflammatory Activity : Halogenated isoxazoles, such as N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, showed 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib .
Structure-Activity Relationships (SAR)
- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance hydrophobic interactions in enzyme binding pockets, while chlorine offers moderate electron withdrawal with reduced steric bulk .
- Substituent Position : Bromine at position 7 (vs. 6) may alter bioactivity by modifying electron density across the aromatic ring, affecting binding to biological targets .
Physicochemical and Spectroscopic Properties
Biological Activity
7-Bromo-5-chlorobenzo[d]isoxazole is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
This compound has the molecular formula CHBrClNO and is characterized by the presence of a bromine and chlorine atom on the benzene ring of the isoxazole structure. The compound's lipophilicity and permeability characteristics are notable, with a Log P (octanol-water partition coefficient) of approximately 2.83, indicating good membrane permeability .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exert cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Huh7 (liver cancer)
In one study, derivatives of isoxazole were screened for their cytotoxicity using the sulforhodamine B assay. The results indicated that compounds similar to this compound exhibited IC values ranging from 4.7 to 35.2 µM against liver cancer cells, demonstrating selective activity towards malignant cells while sparing normal cells .
Table 1: IC Values of Isoxazole Derivatives Against Cancer Cell Lines
Compound | MCF7 (µM) | HCT116 (µM) | Huh7 (µM) |
---|---|---|---|
7-Bromo-5-chloro | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |
Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |
These findings suggest that the compound could be further explored for its potential in cancer therapy, particularly in designing selective agents that minimize toxicity to normal tissues.
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties, selectively inhibiting cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain pathways. Research indicates that certain isoxazole derivatives can serve as potent analgesics and anti-inflammatory agents by targeting COX enzymes .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, studies have reported antimicrobial activity for compounds within the benzoisoxazole family, including potential efficacy against Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans. The structure-activity relationship analysis suggests that modifications in the chemical structure can enhance antimicrobial efficacy .
Case Studies
- Anticancer Screening : In a comprehensive study on indole-isoxazole hybrids, several derivatives were synthesized and tested against multiple cancer cell lines, revealing that compounds with structural similarities to this compound showed promising anticancer activity with specific mechanisms involving cell cycle arrest at the G1 phase .
- Inflammation Models : Another study evaluated the anti-inflammatory effects of isoxazole derivatives in animal models of inflammation, demonstrating a reduction in inflammatory markers and pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the preferred synthetic routes for halogenated benzo[d]isoxazole derivatives like 7-bromo-5-chlorobenzo[d]isoxazole, and how do reaction intermediates influence selectivity?
The synthesis of halogenated benzo[d]isoxazoles often involves cycloaddition or condensation reactions between nitro compounds and aldehydes/ketones. For example, aliphatic aldehydes react with nitroacetate esters in the presence of amines to form isoxazole derivatives via intermediates like Schiff bases or dinitroglutarates . Halogen substituents (Br, Cl) are typically introduced via electrophilic substitution or by using pre-halogenated precursors. Key factors include solvent polarity (e.g., DMF for nucleophilic substitution) and catalyst choice (e.g., K₂CO₃ for dehydrohalogenation) to control regioselectivity and minimize side products like N-oxide derivatives .
Q. How does substituent positioning (e.g., bromine at C7 vs. C5) impact the electronic properties and reactivity of benzo[d]isoxazole derivatives?
Substituent positioning significantly alters electronic distribution and steric interactions. For instance, computational studies (DFT) reveal that bromine at C7 increases electron-withdrawing effects, polarizing the isoxazole ring and enhancing electrophilic substitution at C3 or C4. In contrast, chlorine at C5 induces steric hindrance, affecting binding affinities in enzyme inhibition assays . Experimental data on analogous compounds (e.g., 3-(4-chlorophenyl)isoxazole vs. 5-(4-chlorophenyl)isoxazole) show that even minor positional changes can double inhibitory potency against glutathione reductase (GR), highlighting the importance of molecular modeling in rational design .
Q. What spectroscopic and crystallographic techniques are critical for characterizing halogenated isoxazole derivatives?
- FT-IR and NMR : Used to confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and regiochemistry via coupling constants in ¹H NMR (e.g., J = 2.1 Hz for H-C3 in benzo[d]isoxazoles) .
- X-ray crystallography : Resolves halogen bonding patterns; for example, bromine often forms short contacts with oxygen atoms (2.9–3.1 Å), stabilizing crystal packing .
- Hirshfeld surface analysis : Quantifies intermolecular interactions, crucial for understanding solubility and stability .
Q. How do photodissociation mechanisms of benzo[d]isoxazole derivatives inform their stability under UV light?
Double photoionization studies of isoxazole reveal direct and indirect dissociation pathways. For halogenated derivatives, Br and Cl substituents lower the energy of conical intersections, promoting non-radiative decay and reducing photostability. Time-resolved PEPIPICO experiments show that C-Br bonds cleave preferentially (~70% branching ratio), forming bromine radicals and aromatic fragments . This has implications for storage conditions and photodegradation studies in drug development.
Q. What computational strategies are employed to predict the bioactivity of halogenated isoxazoles?
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), correlating with antioxidant activity (e.g., lower gaps enhance electron transfer) .
- Molecular docking : Identifies binding modes with targets like cyclooxygenase-2 (COX-2). For example, bromine at C7 in benzo[d]isoxazole forms hydrophobic interactions with Val523, improving binding affinity .
- Molecular dynamics (MD) : Simulates enzyme-inhibitor complexes (e.g., GR enzyme) to assess stability of halogen-π interactions over 100-ns trajectories .
Q. How do halogenated isoxazoles interact with glutathione-dependent enzymes, and what are the implications for drug design?
Studies on 3-(4-chlorophenyl)isoxazole demonstrate semi-competitive inhibition of GR (IC₅₀ = 0.059 mM) via binding to the enzyme-substrate complex, while non-competitive inhibition occurs with unsubstituted isoxazole. The chlorine atom’s position (C3 vs. C5) alters hydrogen bonding with Arg218 and Glu472 in the active site, affecting inhibitory potency . Such insights guide the design of selective inhibitors for oxidative stress-related diseases.
Q. What are the challenges in scaling up synthetic protocols for halogenated isoxazoles while maintaining regiochemical purity?
Key challenges include:
- Byproduct formation : Nitro intermediates (e.g., dinitroglutarates) may persist if reaction times are suboptimal .
- Halogen scrambling : Harsh conditions (e.g., high-temperature reflux) can cause Br/Cl migration. Microwave-assisted synthesis reduces this risk by enabling rapid, controlled heating .
- Purification : Halogenated byproducts often have similar polarities; orthogonal chromatography (e.g., HILIC) improves separation .
Q. How do steric and electronic effects of halogens influence the biological activity of benzo[d]isoxazoles?
- Steric effects : Bulky substituents (e.g., Br at C7) reduce binding to narrow enzyme pockets (e.g., HDACs) but enhance intercalation with DNA .
- Electronic effects : Electron-withdrawing halogens increase acidity of the isoxazole NH group (pKa ~8.5), enhancing hydrogen bonding with biological targets like β-tubulin . Comparative studies on fluorinated vs. chlorinated derivatives show that Cl’s higher electronegativity improves antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .
Properties
IUPAC Name |
7-bromo-5-chloro-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGSNNVDFZCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.